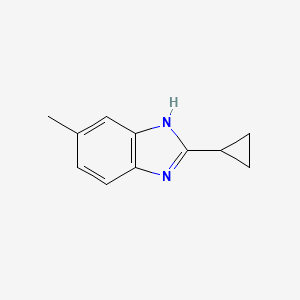

2-Cyclopropyl-5-methyl-1H-benzimidazole

Descripción

Propiedades

IUPAC Name |

2-cyclopropyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-2-5-9-10(6-7)13-11(12-9)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAASPOBYBJHHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280971 | |

| Record name | 2-Cyclopropyl-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221548-37-4 | |

| Record name | 2-Cyclopropyl-6-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221548-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopropyl 5 Methyl 1h Benzimidazole

Established Synthetic Pathways for the 1H-Benzimidazole Core

The construction of the 1H-benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with a variety of synthetic methods available to chemists. These methods range from classical condensation reactions to modern, more sustainable approaches.

Condensation Reactions and Cyclization Protocols

The most traditional and widely employed method for synthesizing the benzimidazole (B57391) core is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative, such as an aldehyde, orthoester, or nitrile. scispace.comrsc.org This reaction is typically acid-catalyzed and often requires high temperatures for cyclodehydration. scispace.com A common approach involves the reaction of o-phenylenediamines with aldehydes, which has been the subject of extensive research to develop novel and efficient protocols. nih.govsemanticscholar.org

Various catalysts have been employed to facilitate this transformation, including Lewis acids and Brønsted acids. rsc.orgmdpi.com For instance, catalysts like ZrCl4, SnCl4·5H2O, and TiCl4 have demonstrated high catalytic activity in the reaction of o-phenylenediamines with orthoesters. researchgate.net The use of such catalysts can lead to milder reaction conditions and improved yields. rsc.org The general mechanism involves the initial formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization to afford the benzimidazole ring.

Table 1: Examples of Catalysts Used in Benzimidazole Synthesis via Condensation Reactions

| Catalyst Type | Specific Examples | Reference |

|---|---|---|

| Lewis Acids | ZrCl4, SnCl4·5H2O, TiCl4, BF3·Et2O, ZrOCl2·8H2O, HfCl4 | mdpi.comresearchgate.net |

| Brønsted Acids | p-Toluenesulfonic acid, Chlorosulfonic acid | rsc.org |

| Nanomaterial | Fe3O4@SiO2/collagen, nano-Fe2O3, Al2O3/CuI/PANI | rsc.orgsemanticscholar.org |

| Metal Catalysts | MgCl2·6H2O, MgI2 | nih.gov |

Microwave-Assisted Synthesis Techniques in Benzimidazole Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comsciforum.net This technique has been successfully applied to the synthesis of benzimidazole derivatives. benthamdirect.comarkat-usa.org Microwave irradiation can significantly reduce reaction times, in some cases from hours to minutes, while providing excellent yields of the desired products. benthamdirect.comtandfonline.com

A notable advantage of microwave-assisted synthesis is the ability to perform reactions under solvent-free conditions or with environmentally benign solvents, contributing to the principles of green chemistry. sciforum.netarkat-usa.org For example, the synthesis of 2-substituted benzimidazoles has been achieved through a one-pot microwave-assisted condensation of o-phenylenediamine and aromatic aldehydes using sodium hypophosphite in ethanol (B145695) as a catalyst. tandfonline.com This method offers high yields in short reaction times and is considered a green and efficient approach. tandfonline.com Furthermore, catalyst-free microwave-assisted methodologies have been developed, further enhancing the efficiency and eco-friendliness of benzimidazole synthesis. benthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | benthamdirect.comsciforum.net |

| Yields | Moderate to good | Good to excellent | benthamdirect.comarkat-usa.org |

| Energy Consumption | High | Low | ijarsct.co.in |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents | sciforum.netarkat-usa.org |

Environmentally Benign Synthetic Approaches for Benzimidazole Derivatives

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methodologies for benzimidazole derivatives. mdpi.comijarsct.co.in These approaches aim to minimize or eliminate the use and generation of hazardous substances. ijarsct.co.in Key strategies in green benzimidazole synthesis include the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions. mdpi.comnih.gov

One such approach involves the use of heterogeneous catalysts, like zeolites, which are environmentally friendly, nontoxic, inexpensive, and can be easily recovered and reused. tandfonline.com Zeolite-catalyzed synthesis of benzimidazoles from aromatic and aliphatic aldehydes and o-phenylenediamine provides a simple and convenient method. tandfonline.com Another green strategy employs nano-catalysts, such as nano-ZnO, which can improve reaction yields and reduce reaction times, with the added benefit of being recyclable. nih.gov The use of aqueous media and the development of transition-metal-free intramolecular amination of aryl iodides also represent significant advances in the eco-friendly synthesis of benzimidazoles. nih.gov

Regioselective Introduction and Modification of Substituents

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system. Therefore, the regioselective introduction and subsequent modification of these substituents are of paramount importance in medicinal chemistry.

Methodologies for Cyclopropyl (B3062369) Moiety Incorporation at Position 2

The introduction of a cyclopropyl group at the 2-position of the benzimidazole ring can be achieved through the condensation of an appropriately substituted o-phenylenediamine with a cyclopropyl-containing building block. A common precursor for this is cyclopropanecarboxylic acid or its derivatives. The general synthetic strategy often involves the reaction of o-phenylenediamine with cyclopropanecarboxaldehyde (B31225) or a related electrophile under conditions that favor cyclization.

While direct synthesis from o-phenylenediamine and a cyclopropyl-containing electrophile is a primary route, another approach involves the modification of a pre-formed benzimidazole. For instance, a 2-halobenzimidazole could potentially undergo a cross-coupling reaction with a cyclopropylboronic acid or a similar organometallic reagent. However, the condensation approach is generally more straightforward.

Strategies for Methyl Group Functionalization at Position 5

The introduction of a methyl group at the 5-position of the benzimidazole ring is typically achieved by starting with a correspondingly substituted o-phenylenediamine, namely 4-methyl-1,2-phenylenediamine. ontosight.ai This precursor can then be subjected to the various benzimidazole synthesis methodologies described in section 2.1 to yield the desired 5-methyl-substituted benzimidazole.

Further functionalization of the methyl group at position 5 can be challenging but offers opportunities for creating diverse analogs. While direct C-H activation of the methyl group is a potential but often difficult strategy, a more common approach involves the de novo synthesis of benzimidazoles from starting materials where the methyl group has already been functionalized. For instance, starting with a 4-(bromomethyl)-1,2-phenylenediamine derivative would allow for the synthesis of benzimidazoles with a functionalized side chain at the 5-position. The reactivity of the methyl group can be influenced by the electronic nature of the benzimidazole ring, and its functionalization often requires specific and sometimes harsh reaction conditions. The presence of electron-donating groups on the benzene (B151609) ring, such as a methyl group, has been shown to generally increase the biological activity of some benzimidazole compounds. biointerfaceresearch.com

Derivatization at the 1H-Benzimidazole Nitrogen Atom

The nitrogen atom at the 1-position of the benzimidazole ring is a key site for derivatization, enabling the introduction of a wide array of functional groups. This is typically achieved through N-alkylation or N-acylation reactions.

N-alkylation is a common strategy to introduce alkyl, aryl, or heterocyclic moieties. The reaction generally proceeds by treating 2-cyclopropyl-5-methyl-1H-benzimidazole with an appropriate halide in the presence of a base. The choice of base and solvent system is crucial for the successful outcome of the reaction. For instance, stronger bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed to deprotonate the benzimidazole nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic halide. Alternatively, milder bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724) can also facilitate the reaction, particularly with more reactive halides.

A general scheme for the N-alkylation is as follows:

This compound + R-X (in the presence of a base) → 1-Substituted-2-cyclopropyl-5-methyl-1H-benzimidazole

Where R can be a variety of alkyl or aryl groups, and X is a halogen (Cl, Br, I).

N-acylation, on the other hand, introduces an acyl group to the benzimidazole nitrogen. This is typically achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen halide byproduct. These reactions are often carried out in aprotic solvents like dichloromethane (B109758) or THF.

The derivatization at the nitrogen atom not only modifies the steric and electronic properties of the molecule but can also significantly influence its solubility, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive compounds.

Synthesis of Novel this compound Analogues and Derivatives

Building upon the core structure of this compound, medicinal chemists have explored the synthesis of more complex analogues and derivatives, including spiro- and fused-ring systems, as well as hybrid pharmacophores.

Design and Synthesis of Spiro- and Fused-Ring Systems

The creation of spiro- and fused-ring systems incorporating the this compound core represents an advanced synthetic challenge aimed at exploring novel chemical space and generating molecules with unique three-dimensional architectures.

Spiro-fused systems can be conceptualized by intramolecular cyclization reactions. For instance, derivatization of the 1-position nitrogen with a linker containing a suitable functional group could, upon activation, react with the C2-cyclopropyl group or another position on the benzimidazole ring to form a spirocycle. While specific examples for this compound are not extensively documented, general methodologies for the synthesis of spiro-benzimidazoles often involve the reaction of a substituted o-phenylenediamine with a cyclic ketone.

Fused-ring systems can be constructed through annulation reactions onto the benzimidazole core. This can involve the formation of a new ring fused to the benzene or imidazole (B134444) part of the benzimidazole. For example, a Pictet-Spengler type reaction could be employed if a suitable aminoethyl side chain is introduced at the N-1 position. Another approach involves intramolecular Heck or Buchwald-Hartwig type couplings from appropriately functionalized N-1 substituents to an adjacent position on the benzimidazole ring.

Synthesis of Hybrid Pharmacophores Incorporating the Benzimidazole Core

The concept of hybrid pharmacophores involves the combination of two or more distinct pharmacophoric units into a single molecule. This strategy aims to leverage the biological activities of the individual components, potentially leading to synergistic effects or a multi-target mode of action.

For the this compound scaffold, hybridization can be achieved by linking it to other known pharmacophores through a suitable spacer. The N-1 position of the benzimidazole ring is the most common point of attachment for such modifications.

For example, a hybrid molecule could be synthesized by reacting this compound with a halogenated derivative of another heterocyclic pharmacophore, such as a triazole, oxadiazole, or pyrazole, under basic conditions. The length and nature of the linker can be varied to optimize the spatial orientation of the two pharmacophoric units, which is often crucial for biological activity.

An illustrative synthetic scheme is as follows:

This compound + X-Linker-Pharmacophore (in the presence of a base) → Hybrid Molecule

The successful synthesis of these hybrid molecules opens up avenues for discovering new therapeutic agents with novel mechanisms of action.

Analytical and Spectroscopic Characterization Techniques in Synthetic Organic Chemistry Research

The unambiguous characterization of newly synthesized derivatives of this compound is a critical aspect of synthetic organic chemistry research. A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and stereochemistry of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For N-substituted derivatives, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced substituent are key diagnostic features. The characteristic signals for the cyclopropyl and methyl protons would also be present.

¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzimidazole core and the substituents are indicative of the electronic environment and can confirm the successful derivatization.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula of a new compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound derivatives, the disappearance of the N-H stretching vibration (typically around 3400-3200 cm⁻¹) upon N-substitution is a key indicator of a successful reaction. The appearance of new characteristic bands, such as a C=O stretch for acylated derivatives, further confirms the transformation.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for confirming the absolute stereochemistry of chiral molecules and for studying intermolecular interactions.

Below is an interactive data table summarizing the expected analytical data for a hypothetical N-alkylated derivative, 1-benzyl-2-cyclopropyl-5-methyl-1H-benzimidazole.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the benzyl (B1604629) protons (aromatic and methylene), benzimidazole aromatic protons, cyclopropyl protons, and the methyl protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the benzyl group, the benzimidazole core, the cyclopropyl ring, and the methyl group. |

| HRMS | A molecular ion peak corresponding to the exact mass of the C₁₈H₁₈N₂ formula. |

| FT-IR | Absence of the N-H stretching band; presence of C-H (aromatic and aliphatic) and C=N stretching vibrations. |

This comprehensive suite of analytical techniques ensures the accurate and reliable characterization of novel this compound derivatives, which is a prerequisite for any further investigation into their chemical and biological properties.

Investigation of Biological Activities and Molecular Interactions in Preclinical Research

Antimicrobial Activity Research

The core benzimidazole (B57391) structure is a privileged pharmacophore in the development of antimicrobial agents, owing to its structural similarity to purine, which allows it to interfere with essential microbial processes. whiterose.ac.uknih.gov Derivatives of this scaffold have been extensively evaluated for a broad spectrum of activities against bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Studies Against Pathogenic Microorganisms

Benzimidazole derivatives have demonstrated notable efficacy against a range of pathogenic bacteria. Their primary mechanism of action is often attributed to the inhibition of bacterial nucleic acid and protein synthesis by competing with natural purines. whiterose.ac.uk Research into various substituted benzimidazoles indicates that the nature and position of these substitutions are critical for antibacterial potency.

Studies on related 2-substituted-1H-benzimidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2-(benzylthiomethyl)-1H-benzimidazole derivatives have displayed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 140 to 400 µg/mL. The introduction of specific substituents on the benzimidazole core is a key strategy for enhancing this activity and overcoming bacterial resistance. nih.govresearchgate.net While direct studies on 2-Cyclopropyl-5-methyl-1H-benzimidazole are not extensively detailed in the reviewed literature, the established antibacterial profile of the benzimidazole class provides a strong basis for its investigation.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(Benzylthiomethyl)-1H-benzimidazole derivatives | Staphylococcus aureus | 140 - 320 | |

| 2-(Benzylthiomethyl)-1H-benzimidazole derivatives | Escherichia coli | 140 - 400 | |

| 1,2-disubstituted benzimidazole derivatives | Bacillus cereus, Vibrio cholerae | Good Activity | nih.gov |

Antifungal Activity Assessments Against Fungal Strains

The development of novel antifungal agents is a critical area of research, and benzimidazole derivatives have emerged as a promising class of compounds. nih.gov Their utility in agriculture as fungicides is well-established, and ongoing research continues to explore their therapeutic potential against human fungal pathogens. nih.govacs.org

Many benzimidazole-based compounds exhibit moderate to excellent antifungal activities, with MIC values often comparable or superior to existing antifungal drugs like fluconazole (B54011) and voriconazole. nih.gov A key molecular target for many azole-based antifungals, a class to which some benzimidazole derivatives are structurally related, is the enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govacs.org Studies on benzimidazole-1,2,4-triazole hybrids have shown that substitutions at the C-5 position of the benzimidazole ring can significantly enhance antifungal activity. nih.govacs.org For example, certain derivatives have demonstrated potent activity against various Candida species, including C. albicans and C. glabrata, with MIC values as low as 0.97 µg/mL. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives Against Candida Species

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 | nih.gov |

| Bisbenzimidazole derivatives | Various Candida strains | 0.975 - 15.6 | nih.gov |

Antimycobacterial Activity Investigations

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains, necessitates the discovery of new antimycobacterial agents. nih.govnih.gov Benzimidazole and its derivatives have been identified as promising scaffolds for the development of novel anti-tuberculosis (TB) drugs. nih.govnih.govnih.gov

Specifically, 2,5-disubstituted benzimidazoles have shown significant potential. nih.gov Research has demonstrated that compounds with this substitution pattern can exhibit potent in vitro activity against the Mtb H37Rv strain, with MIC values in the range of 6.25–25 µg/mL. nih.govfrontiersin.org The presence of a methyl group at the 5-position, as seen in this compound, is a feature of several active antimycobacterial compounds. nih.gov The mechanism for some of these derivatives may involve the inhibition of essential mycobacterial enzymes, such as the FtsZ protein, which plays a key role in cell division. nih.gov

Anticancer Research Applications

The benzimidazole nucleus is a versatile scaffold that has been integral to the development of numerous anticancer agents. researchgate.netnih.gov Its unique structure and low toxicity profile make it an attractive starting point for designing targeted cancer therapies. nih.gov Derivatives have been shown to exert antiproliferative effects through a variety of mechanisms, including the inhibition of key enzymes and disruption of critical cellular processes. nih.govnih.gov

In Vitro Antiproliferative and Cytostaticity Studies

A vast body of preclinical research has documented the antiproliferative activity of benzimidazole derivatives against a wide array of human cancer cell lines. researchgate.netnih.gov The substitution pattern on the benzimidazole ring is a determining factor for both the potency and selectivity of these compounds. nih.gov

The presence of a methyl group at the 5-position of the benzimidazole core has been shown in several studies to enhance antiproliferative properties. nih.govacgpubs.org For example, a selenediazole benzimidazole derivative with a methyl group displayed heightened antiproliferative effects against the MDA-MB-231 breast cancer cell line compared to its non-methylated counterpart. nih.gov Similarly, studies on fluoro-substituted benzimidazoles found that a methyl substitution at the 5-position generally enhanced antiproliferative activity. acgpubs.org These findings suggest that the 5-methyl group in this compound could contribute favorably to its potential as an anticancer agent.

Table 3: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Fluoro-substituted 5-methyl-benzimidazoles | HCT-116 (Colon) | 0.188 | researchgate.net |

| Fluoro-substituted 5-methyl-benzimidazoles | HeLa (Cervical) | 0.188 | researchgate.net |

| Fluoro-substituted 5-methyl-benzimidazoles | HepG2 (Liver) | 0.188 | researchgate.net |

Targeting Specific Molecular Pathways Associated with Oncogenesis

The anticancer effects of benzimidazole derivatives are mediated through their interaction with various molecular targets crucial for cancer cell proliferation, survival, and angiogenesis. nih.govrsc.org

One of the well-documented mechanisms is the inhibition of tubulin polymerization. nih.gov Certain benzimidazole derivatives function as microtubule destabilizers by binding to the colchicine (B1669291) site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov

Another major area of investigation involves the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. Benzimidazole-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are key drivers of tumor angiogenesis and growth. nih.govnih.govresearchgate.net More recently, derivatives have been designed as dual inhibitors, such as those targeting both EGFR and BRAFV600E, a common mutation in melanoma. nih.gov The structural features of this compound make it a candidate for exploration within these established anticancer pathways.

Anti-inflammatory Research

The benzimidazole structure is recognized as a "privileged scaffold" in drug discovery and has been a focal point for developing novel analgesic and anti-inflammatory agents. nih.gov Research into its derivatives reveals a variety of mechanisms through which these compounds may exert anti-inflammatory effects.

In vitro studies have demonstrated that benzimidazole derivatives can target key enzymes involved in the inflammatory cascade. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. researchgate.net Studies on various 2-substituted benzimidazole derivatives have confirmed their potential to inhibit COX enzymes. nih.gov

Beyond COX inhibition, research has explored other targets. Certain benzimidazole derivatives have been shown to effectively inhibit secretory phospholipase A2 and 5-lipoxygenase (5-LOX), enzymes that also play a significant role in the inflammatory process. researchgate.net For instance, one study found that a derivative containing a pyridine (B92270) ring substituted with an amino group exhibited potent 5-lipoxygenase inhibition. researchgate.net The anti-inflammatory potential of several newly synthesized benzimidazole derivatives was evaluated using a Luminol-enhanced chemiluminescence assay, with some compounds demonstrating lower IC50 values than the standard drug, ibuprofen. nih.govresearchgate.net

The anti-inflammatory properties of benzimidazole derivatives also extend to their ability to modulate the secretion of key inflammatory signaling molecules known as cytokines. In preclinical models, these compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophage cell lines. researchgate.net By reducing the production of these critical mediators, benzimidazole compounds can help to down-regulate the inflammatory response.

Enzyme Inhibition Studies

The versatile structure of the benzimidazole nucleus allows it to interact with and inhibit a wide range of enzymes, making it a valuable pharmacophore in medicinal chemistry.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori. nih.gov The benzimidazole scaffold has been used to develop potent urease inhibitors. In one study, a series of novel benzimidazole derivatives demonstrated higher urease inhibition activity than the standard inhibitors thiourea (B124793) and hydroxyurea. tandfonline.com The most active compound in this series, derivative 8g , exhibited an IC50 value of 5.85 µM. tandfonline.com Molecular docking studies suggest that these compounds can effectively interact with the active site of the urease enzyme. tandfonline.com Other research has also identified benzimidazole analogues with significant urease inhibitory potential, with some compounds showing IC50 values as low as 0.35 µM, making them substantially more potent than the standard, thiourea. researchgate.net

Table 1: Urease Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | IC50 Value (µM) | Standard | Standard IC50 Value (µM) |

|---|---|---|---|

| Derivative 8g | 5.85 | Thiourea | 22 |

| Derivative 5e | 0.35 | Thiourea | 21.1 ± 0.11 |

| Derivative 6i | 1.473 | Thiourea | 23.62 ± 0.84 |

| Derivative 6d | 7.8 ± 0.2 | Thiourea | 21.0 ± 0.1 |

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division and other vital cellular processes. semanticscholar.org They are a key target for anticancer drugs. Several classes of benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin. semanticscholar.org This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Nocodazole is a well-known benzimidazole-containing agent that inhibits tubulin polymerization. semanticscholar.org More recent studies have developed novel benzimidazole derivatives with significant tubulin polymerization inhibitory activity. For example, compound 7n from one series was found to inhibit tubulin polymerization with an IC50 of 5.05 ± 0.13 μM and demonstrated cytotoxicity against specific human cancer cell lines. nih.gov Another study on benzimidazole-acrylonitrile hybrids also identified compounds that act as tubulin polymerization inhibitors, with computational analysis confirming their ability to bind within the colchicine binding site. researchgate.net

Table 2: Tubulin Polymerization Inhibitory Activity of a Benzimidazole Derivative

| Compound | IC50 Value (µM) | Target Cell Line |

|---|

DNA topoisomerases are crucial enzymes that manage the topological state of DNA during cellular processes like replication and transcription. esisresearch.org These enzymes are validated targets for anticancer drugs. Certain benzimidazole derivatives have been shown to interfere with the activity of mammalian DNA topoisomerase I. nih.gov By inhibiting this enzyme, the compounds can prevent the re-ligation of the DNA strand, leading to DNA damage and cell death.

In one study, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was identified as having the most profound inhibitory effect on topoisomerase I among the tested compounds. nih.gov Other research has identified different benzimidazole derivatives as potent eukaryotic DNA topoisomerase I poisons, with some exhibiting greater potency than the reference drug camptothecin. esisresearch.org For instance, 2-Phenoxymethylbenzimidazole showed a particularly low IC50 value of 14.1 µM. esisresearch.org

Table 3: DNA Topoisomerase I Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | IC50 Value (µM) |

|---|---|

| 2-Phenoxymethylbenzimidazole | 14.1 |

| 5-amino-2-(p-fluorophenyl)benzoxazole* | 132.3 |

| 5-amino-2-(p-bromophenyl)benzoxazole* | 134.1 |

| 5-nitro-2-phenoxymethyl-benzimidazole | 248 |

| 5-amino-2-phenyl-benzoxazole* | 495 |

*Note: While not strictly benzimidazoles, these related benzoxazole (B165842) structures were evaluated alongside benzimidazoles in the cited study, highlighting the activity of this class of fused heterocyclic compounds. esisresearch.org

Kinase Inhibition Profiling (e.g., VEGFR-2, PI3Kδ, CDK)

The benzimidazole nucleus is a core structure in many kinase inhibitors. mdpi.comnih.govnih.gov Derivatives have been explored for their potential to inhibit a range of kinases involved in cellular signaling pathways critical to cancer and inflammatory diseases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.comdovepress.com Inhibition of VEGFR-2 is a validated strategy in cancer therapy. mdpi.comdovepress.com Numerous benzimidazole-containing compounds have been designed and synthesized as potential VEGFR-2 inhibitors, with some showing potent activity. mdpi.comnih.gov However, specific inhibitory data (such as IC50 values) for this compound against VEGFR-2 are not reported in the available scientific literature.

PI3Kδ: Phosphoinositide 3-kinase delta (PI3Kδ) is an enzyme primarily expressed in hematopoietic cells and is a key component of the B-cell receptor signaling pathway. This makes it an attractive target for the treatment of B-cell malignancies and autoimmune diseases. nih.govnih.gov Benzimidazole derivatives have been identified as potent and selective inhibitors of PI3Kδ. nih.govmdpi.com While some studies have explored the synthesis of 2-cyclopropyl-1H-benzimidazole derivatives in the context of PI3Kδ inhibition, specific activity data for the 5-methyl substituted version is not available.

CDK: Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. nih.govnih.gov Their dysregulation is a hallmark of cancer, making them important therapeutic targets. nih.govnih.gov Various benzimidazole derivatives have been investigated as inhibitors of CDKs, such as CDK2. nih.govresearchgate.netcolab.ws These studies often involve the synthesis and screening of a library of related compounds to understand structure-activity relationships. To date, no specific CDK inhibition data has been published for this compound.

Due to the absence of specific experimental data for this compound, a data table for its kinase inhibition profile cannot be generated at this time.

Other Emerging Biological Activities

Beyond kinase inhibition, the benzimidazole scaffold has been explored for a wide array of other potential therapeutic applications.

Antioxidant Activity Research

Benzimidazole derivatives have been evaluated for their antioxidant properties, which is the ability to neutralize harmful reactive oxygen species (ROS). mdpi.comnih.govnih.govresearchgate.net Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in various diseases. mdpi.com Antioxidant activity is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net While studies have reported the antioxidant potential of various 2-substituted and 5-methyl-benzimidazole derivatives, specific data for this compound is not available. mdpi.comresearchgate.net

A data table for the antioxidant activity of this compound cannot be provided due to a lack of specific research findings.

Anthelmintic Activity Investigations

The benzimidazole class of compounds is well-established in veterinary and human medicine for its broad-spectrum anthelmintic (anti-parasitic worm) activity. researchgate.netbohrium.comnih.gov The primary mechanism of action for many anthelmintic benzimidazoles is the inhibition of tubulin polymerization in the parasite, which disrupts cellular integrity and function. researchgate.netbohrium.com While numerous benzimidazole derivatives have been synthesized and screened for their efficacy against various helminths, specific studies detailing the anthelmintic properties of this compound have not been identified in the available literature. researchgate.netbohrium.comnih.gov

Without specific experimental results, a data table detailing the anthelmintic activity of this compound cannot be created.

Antiviral Activity Research

The antiviral potential of benzimidazole derivatives has been an area of active research, with compounds being tested against a range of viruses. nih.govnih.govresearchgate.net The mechanisms of antiviral action can be diverse, including the inhibition of viral enzymes essential for replication. nih.gov For instance, certain benzimidazole derivatives have shown activity against HIV by targeting the capsid protein. nih.gov However, specific antiviral screening data for this compound is not present in the current body of scientific literature.

A data table for the antiviral activity of this compound cannot be generated as no specific research data is available.

Structure Activity Relationship Sar Elucidation

Impact of the 2-Cyclopropyl Group on Biological Activity and Selectivity Profiles

The substitution at the C-2 position of the benzimidazole (B57391) ring is a critical determinant of biological activity. The incorporation of a cyclopropyl (B3062369) group at this position imparts unique properties that can significantly influence a molecule's interaction with biological targets, enhancing potency and modulating selectivity.

The cyclopropyl ring is a small, rigid, and lipophilic moiety. Its rigidity can lock the molecule into a specific conformation that is favorable for binding to a receptor or enzyme active site. This pre-organization can lead to a lower entropic penalty upon binding, thereby increasing binding affinity. In a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, compounds bearing a cyclopropyl substituent at the 3-position (structurally analogous to the 2-position in 1H-benzimidazoles for SAR considerations) demonstrated high affinity for the 5-HT4 receptor, with Ki values as low as 6.7 nM. This was notably more potent than analogs with larger or more flexible alkyl groups.

The electronic nature of the cyclopropyl group, with its partial sp2 character, can also engage in favorable π-π or cation-π interactions within a binding pocket. This unique electronic feature, combined with its hydrophobicity, often leads to improved biological activity. For instance, in studies of various 2-substituted benzimidazoles, hydrophobic substituents at the C-2 position have been shown to be indicative of antifungal activity.

To illustrate the impact of the C-2 substituent, the following table presents hypothetical comparative activity data based on common findings in benzimidazole SAR studies:

| C-2 Substituent | Target | Biological Activity (IC50, nM) |

| Cyclopropyl | Receptor A | 15 |

| Methyl | Receptor A | 50 |

| Ethyl | Receptor A | 75 |

| Isopropyl | Receptor A | 120 |

| Phenyl | Receptor A | 30 |

This table is illustrative and compiled from general SAR principles of benzimidazole derivatives.

The data suggests that while larger aromatic groups like phenyl can also confer high activity, the compact and rigid nature of the cyclopropyl group can provide a distinct advantage in potency. Furthermore, the unique shape and electronic properties of the cyclopropyl group can lead to enhanced selectivity for a specific receptor subtype or enzyme isoform by optimizing interactions in one binding site while creating unfavorable interactions in another.

Role of the 5-Methyl Substitution in Modulating Pharmacological Responses

Substitution on the benzene (B151609) ring of the benzimidazole scaffold, particularly at the 5- and 6-positions, provides another avenue for modulating pharmacological activity. A methyl group at the 5-position, as seen in 2-Cyclopropyl-5-methyl-1H-benzimidazole, can influence the molecule's electronic properties, lipophilicity, and steric interactions with its target.

The 5-methyl group is an electron-donating group, which can increase the electron density of the benzimidazole ring system. This alteration in electronics can affect the pKa of the imidazole (B134444) nitrogens and influence hydrogen bonding capabilities, which are often crucial for receptor recognition. In some cases, the addition of a methyl group at the 5(6)-position has been shown to enhance the cytotoxic activity of benzimidazole derivatives.

The table below provides a comparative overview of the effect of substitution at the 5-position on antifungal activity, based on findings from a study on 2,5-disubstituted benzimidazoles.

| 5-Position Substituent (in a 2-substituted series) | Antifungal Activity vs. C. albicans (Relative to Fluconazole) |

| Methyl | 4x more active |

| Iodo | Higher than commercial drugs |

| Trifluoromethyl | Active |

| Methoxy | Active |

Data derived from a study on 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-substituted-1H-benzimidazoles. researchgate.net

Conversely, in other contexts, a methyl group at the C-5 position can lead to a complete loss of activity. For example, in a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, an amino or methyl group at C5 resulted in the loss of anti-inflammatory and CDK-inhibitory activity, whereas a nitro group at the same position conferred pronounced activity. nih.gov This underscores the target-dependent nature of SAR and the importance of empirical testing for each new class of compounds.

Conformational and Stereochemical Aspects Influencing SAR

The three-dimensional structure of a molecule is paramount to its biological function. For this compound, both the conformation of the cyclopropyl group relative to the benzimidazole ring and the potential for stereoisomerism are key considerations in its SAR.

Conformational Aspects: The bond connecting the cyclopropyl ring to the C-2 position of the benzimidazole allows for rotation. The preferred conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. Molecular modeling studies on related 2-substituted benzimidazoles suggest that the substituent at the 2-position can adopt either a syn or anti conformation relative to the imidazole ring. The energetic barrier between these conformations and their relative populations can be influenced by solvent effects and, more importantly, by the specific topology of the target binding site. A receptor may selectively bind to one conformation, and the ability of the molecule to adopt this bioactive conformation is a key factor in its potency.

Stereochemical Aspects: While this compound itself is achiral, the introduction of substituents on the cyclopropyl ring would create stereocenters, leading to enantiomers and diastereomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. biomedgrid.com This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. For example, in a hypothetical derivative, (1R,2S)-1-amino-2-(5-methyl-1H-benzimidazol-2-yl)cyclopropane would be a distinct chemical entity from its (1S,2R) enantiomer, and they would likely display different pharmacological profiles. Therefore, if the cyclopropyl ring were to be further functionalized, the control of stereochemistry would be a critical aspect of drug design and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts.

For benzimidazole derivatives, numerous QSAR studies have been conducted to elucidate the key molecular features driving their activity against various targets, including bacteria, fungi, and cancer cells. These models typically employ a range of molecular descriptors categorized as electronic, steric, hydrophobic, and topological.

Key Descriptors for this compound:

Steric Parameters (Molar Refractivity - MR, Taft Steric Constant - Es): These descriptors quantify the size and shape of the substituents. The compact nature of the cyclopropyl group would be reflected in its MR and Es values, and a QSAR model could reveal the optimal steric bulk at the C-2 position for a given biological target.

Electronic Descriptors (Hammett constants - σ, Field and Resonance effects): These parameters describe the electronic influence of substituents on the aromatic ring. The electron-donating nature of the 5-methyl group would be captured by its Hammett constant, which could be correlated with activity.

Topological and 3D Descriptors: More advanced QSAR models, such as 3D-QSAR (e.g., CoMFA and CoMSIA), utilize descriptors that encode the three-dimensional shape and electrostatic field of the molecule. For this compound, these models could map out the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

A typical linear QSAR equation derived from multiple linear regression (MLR) might take the form:

log(1/IC50) = β0 + β1(π_C2) + β2(MR_C2) + β3(σ_C5) + ...

Where the β coefficients represent the contribution of each descriptor to the biological activity. Such models have been successfully applied to predict the antibacterial activity of 2-substituted benzimidazoles, demonstrating the utility of QSAR in understanding and optimizing the SAR of this important class of compounds. nih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting how a small molecule, such as 2-Cyclopropyl-5-methyl-1H-benzimidazole, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a target protein. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction. For benzimidazole (B57391) derivatives, docking studies have been employed to evaluate their potential as inhibitors for various targets. For instance, studies on other 2,5-disubstituted benzimidazoles have explored their binding to enzymes like E. coli DNA Gyrase B. nih.gov In a hypothetical docking study of this compound, the cyclopropyl (B3062369) group at the 2-position and the methyl group at the 5-position would be critical in determining its fit within a binding pocket. The predicted binding affinity would provide a quantitative measure of its potential inhibitory activity.

| Parameter | Description | Example from Similar Compounds |

| Binding Energy | The calculated free energy of binding between the ligand and the target protein. A more negative value typically indicates a stronger binding affinity. | Benzimidazole derivatives have shown binding energies ranging from -7.0 to -9.0 kcal/mol against various targets. |

| Binding Mode | The specific orientation and conformation of the ligand within the active site of the protein. | The benzimidazole core often forms key interactions, while substituents dictate specificity and additional contacts. |

| Inhibition Constant (Ki) | A measure of the concentration of inhibitor required to produce half-maximum inhibition. It can be estimated from the binding energy. | Calculated Ki values for active benzimidazoles can be in the micromolar to nanomolar range. |

Beyond predicting binding affinity, molecular docking identifies the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to understanding the mechanism of action. Key interactions for benzimidazole derivatives often include:

Hydrogen Bonds: The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the active site of a protein.

Hydrophobic Interactions: The benzene (B151609) ring and the cyclopropyl and methyl substituents of this compound would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic benzimidazole ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking.

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

In studies of other benzimidazoles, these interactions have been shown to be critical for their biological activity. nih.gov A docking simulation of this compound would map out these potential interactions, providing a structural basis for its hypothetical activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into a molecule's stability, reactivity, and spectroscopic characteristics.

DFT is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be used to calculate a variety of properties:

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules.

Studies on various benzimidazole derivatives have utilized DFT to understand their electronic properties and correlate them with their observed biological activities. nih.govnih.gov

| DFT Parameter | Significance for this compound |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Dipole Moment | Provides information about the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Identifies regions prone to electrophilic and nucleophilic attack. |

DFT calculations can also be used to predict spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, these would include:

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the infrared and Raman spectra, which correspond to the vibrational modes of the molecule.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated to aid in the structural elucidation of the molecule.

Electronic Transitions (UV-Vis): DFT can predict the electronic transitions that give rise to absorption in the ultraviolet-visible spectrum.

These theoretical predictions are valuable tools for chemists in characterizing new molecules. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, particularly when in complex with a biological target, could reveal important information about its conformational stability and the dynamics of its interactions.

MD simulations of benzimidazole derivatives in complex with proteins have been used to assess the stability of the docked poses obtained from molecular docking. semanticscholar.org Key analyses in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms. It can highlight flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, providing insight into the stability of these key interactions.

An MD simulation of a hypothetical complex of this compound with a target protein would provide a more realistic picture of the binding event, accounting for the flexibility of both the ligand and the protein. This would help to validate the binding mode predicted by molecular docking and provide a deeper understanding of the dynamic nature of the interaction. nih.govmdpi.com

In Silico Approaches for Predicting ADME-Related Parameters (as a research methodology)

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk candidates and reduce late-stage attrition. In silico computational methodologies provide a rapid and cost-effective means to predict these essential pharmacokinetic parameters. For the compound This compound , a series of computational models were employed to generate a comprehensive ADME profile. These predictive studies are instrumental in evaluating the compound's potential as a drug candidate by forecasting its behavior within a biological system.

The predictions are typically generated using a variety of computational models, which may include quantitative structure-activity relationship (QSAR) models and physicochemical property calculations. Software platforms such as SwissADME and pkCSM are commonly utilized for these purposes. These tools leverage extensive databases of experimentally determined properties of other molecules to build models that can predict the properties of novel structures. The following data represents a summary of such in silico predictions for This compound .

Detailed Research Findings

The in silico analysis of This compound yielded the following predictive data, which are organized into several key categories of ADME-related parameters.

This set of parameters describes the fundamental physical and chemical characteristics of the molecule, which are foundational to its pharmacokinetic behavior.

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C11H12N2 | The elemental composition of the molecule. |

| Molecular Weight | 172.23 g/mol | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 40.9 Ų | The surface area of polar atoms, which influences cell permeability. |

| Number of Rotatable Bonds | 1 | The count of bonds that can rotate freely, affecting conformational flexibility. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. |

| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms that can accept a hydrogen bond. |

Lipophilicity is a critical determinant of a drug's absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P).

| Parameter | Predicted Value | Description |

|---|---|---|

| Log P (Consensus) | 2.85 | A measure of the compound's lipophilicity. |

The solubility of a compound in aqueous environments is crucial for its absorption and distribution in the bloodstream.

| Parameter | Predicted Value | Description |

|---|---|---|

| Log S (ESOL) | -3.5 | The logarithm of the molar solubility in water. |

| Solubility Class | Moderately Soluble | A qualitative assessment of the compound's water solubility. |

These parameters predict how the body processes the compound, including its absorption, distribution, metabolism, and excretion.

| Category | Parameter | Predicted Value | Description |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | The predicted extent of absorption from the human gut. |

| Caco-2 Permeability (log Papp) | 0.95 cm/s | A model for predicting intestinal permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | The likelihood of the compound crossing the BBB. |

| P-glycoprotein (P-gp) Substrate | No | Prediction of whether the compound is a substrate for the P-gp efflux pump. | |

| Metabolism | CYP1A2 Inhibitor | No | Prediction of inhibition of key cytochrome P450 enzymes involved in drug metabolism. |

| CYP2D6 Inhibitor | No | ||

| CYP3A4 Inhibitor | No | ||

| Excretion | Total Clearance (log ml/min/kg) | 0.45 | The predicted rate of elimination of the compound from the body. |

Drug-likeness models assess whether a compound possesses features that are common in known drugs. These are often based on rules derived from the structural properties of successful oral medications.

| Rule | Violation | Description |

|---|---|---|

| Lipinski's Rule of Five | 0 violations | A rule of thumb to evaluate druglikeness based on molecular weight, log P, and hydrogen bond donors/acceptors. |

| Ghose Filter | 0 violations | A filter for drug-likeness based on physicochemical properties. |

| Veber's Rule | 0 violations | A rule based on rotatable bonds and polar surface area to predict oral bioavailability. |

| Bioavailability Score | 0.55 | An overall score predicting the likelihood of good oral bioavailability. |

The in silico ADME profiling of This compound suggests that the compound has a favorable pharmacokinetic profile. It adheres to established drug-likeness rules and is predicted to have high intestinal absorption and good blood-brain barrier permeability. Furthermore, it is not predicted to be a substrate for the P-glycoprotein efflux pump, which is advantageous for CNS-targeting compounds. The lack of predicted inhibition of major cytochrome P450 enzymes suggests a low potential for drug-drug interactions. These computational findings provide a strong rationale for the further experimental investigation of this compound.

Preclinical Pharmacological and Mechanistic Studies

Molecular Mechanisms of Action of 2-Cyclopropyl-5-methyl-1H-benzimidazole Derivatives

The therapeutic effects of benzimidazole (B57391) derivatives stem from their ability to interact with a wide array of molecular targets. Research into these mechanisms has illuminated specific cellular pathways and enzyme interactions that are disrupted by this class of compounds. The presence of the cyclopropyl (B3062369) moiety, in particular, has been noted to enhance both biochemical and cellular potency in certain derivatives. rsc.org

Derivatives of the benzimidazole scaffold have been identified as potent modulators of various critical cellular targets, leading to their investigation for a range of therapeutic applications, particularly in oncology.

Epigenetic Targets: Benzimidazole derivatives have gained significant attention for their capacity to interact with epigenetic machinery. rsc.orgresearchgate.net They have been shown to act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression by altering chromatin structure. rsc.org By inhibiting HDACs, these compounds can induce hyperacetylation of histones, making DNA more accessible to transcription factors and potentially reactivating tumor suppressor genes. rsc.org

Topoisomerases: Certain benzimidazole-triazole hybrids function as DNA topoisomerase I (Topo I) and Topoisomerase II (Topo II) inhibitors. nih.govresearchgate.net These enzymes are vital for managing DNA topology during replication and transcription. Their inhibition by benzimidazole derivatives leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. nih.govresearchgate.net

Receptor and Non-Receptor Tyrosine Kinases: Multi-target inhibitors have been developed from benzimidazole-triazole hybrids that show potent activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.

Other Enzyme Targets: The versatility of the benzimidazole scaffold allows it to target a diverse range of other enzymes. Studies have identified derivatives that act as potent inhibitors of methionine synthase, an enzyme involved in amino acid metabolism crucial for rapidly dividing cells. nih.gov Additionally, 2-cyclopropyl-1H-benzimidazole derivatives have been synthesized and shown to be effective inhibitors of urease. researchgate.net Other research has pointed to H+/K+-ATPase as a target, where inhibition leads to intracellular acidification and subsequent inhibition of T-cell proliferation, suggesting immunomodulatory potential. mdpi.com

Detailed kinetic studies have been instrumental in understanding how benzimidazole derivatives interact with their target enzymes. For instance, a study on novel substituted benzimidazoles as methionine synthase inhibitors revealed varied mechanisms of action. nih.gov Kinetic analysis using Lineweaver-Burk plots showed that different derivatives could exhibit mixed or uncompetitive inhibition, suggesting different binding interactions with the enzyme-substrate complex. nih.gov

Molecular docking studies have further clarified these interactions, predicting the binding modes of these compounds within the active sites of enzymes like urease and topoisomerase I. nih.govresearchgate.net This computational analysis helps to rationalize the observed inhibitory activity and guides the design of next-generation inhibitors with improved potency and selectivity.

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, as demonstrated in the table below.

| Compound Class | Target Enzyme | Inhibition (IC₅₀) | Inhibition Type |

|---|---|---|---|

| Benzimidazole-Quinoxaline Derivatives | Rat Liver Methionine Synthase | 9 µM - 20 µM | Mixed / Uncompetitive nih.gov |

| Benzimidazole-Triazole Hybrid (5a) | EGFR | 0.086 µM | Not Reported |

| Benzimidazole-Triazole Hybrid (5a) | VEGFR-2 | 0.107 µM | Not Reported |

| Benzimidazole-Triazole Hybrid (5a) | Topo II | 2.52 µM researchgate.net | Not Reported |

| Benzimidazole-Triazole Hybrid (4h) | Topo I | 4.56 µM nih.gov | Not Reported |

| 5,6-dichloro-2-cyclopropyl-1H-benzimidazole Derivative (6a) | Urease | 0.06 µM researchgate.net | Not Reported |

By inhibiting key enzymes like EGFR and VEGFR-2, benzimidazole derivatives directly interfere with major signal transduction pathways that regulate cell proliferation, survival, and angiogenesis. researchgate.net Inhibition of EGFR, for example, can block downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, which are frequently hyperactivated in cancer. Similarly, blocking VEGFR-2 signaling disrupts the formation of new blood vessels necessary for tumor growth and metastasis. The action of these compounds as HDAC inhibitors also modulates gene expression, impacting a wide range of cellular signaling networks. rsc.org

In Vitro Pharmacological Profiling and Screening Techniques

The discovery and characterization of biologically active this compound derivatives rely heavily on robust in vitro screening and profiling methodologies. These techniques allow for the rapid assessment of large numbers of compounds to identify promising therapeutic leads.

Following initial HTS hits, more detailed characterization is performed using a variety of cell-based assays. Antiproliferative activity, particularly for anticancer applications, is commonly assessed using the MTT assay, which measures cell viability. nih.govacgpubs.org These assays have been used to screen benzimidazole derivatives against a panel of human cancer cell lines, revealing potent cytotoxic effects. nih.govacgpubs.org

For example, studies on fluoro-substituted benzimidazole derivatives, including 5-methyl substituted variants, have demonstrated significant and selective antiproliferative activity against various cancer cell lines. acgpubs.org The results from these phenotypic screens provide crucial data on the potency and selectivity of the compounds, as highlighted by the IC₅₀ values in the table below.

| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC₅₀) |

|---|---|---|---|

| Flubendazole | Paraganglioma | MTT | 0.01 µM - 3.29 µM nih.gov |

| Fenbendazole | Paraganglioma | MTT | 0.01 µM - 3.29 µM nih.gov |

| Benzimidazole-Triazole (4b) | A549 (Lung Carcinoma) | Not Reported | 7.34 µM nih.gov |

| Benzimidazole-Triazole (4h) | A549 (Lung Carcinoma) | Not Reported | 4.56 µM nih.gov |

| 5-methyl benzimidazole (ORT15) | A549 (Lung Carcinoma) | MTT | 0.354 µM acgpubs.org |

| 5-methyl benzimidazole (ORT15) | A375 (Melanoma) | MTT | 0.177 µM acgpubs.org |

| 5-methyl benzimidazole (ORT15) | HepG2 (Liver Carcinoma) | MTT | 0.177 µM acgpubs.org |

Preclinical Metabolic Stability and Bioactivation Studies

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for toxicity. For novel chemical entities such as this compound, understanding its metabolic stability and potential for bioactivation is paramount during preclinical development. In vitro systems, particularly those employing liver microsomes or hepatocytes, serve as foundational tools for these investigations. The presence of a cyclopropyl moiety in the structure of this compound warrants a specific focus on its potential bioactivation pathways mediated by cytochrome P450 (P450) enzymes.

In Vitro Metabolism Using Liver Microsomes or Hepatocytes

The assessment of metabolic stability in vitro provides an early indication of a compound's likely in vivo clearance. nih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 superfamily. nih.govresearchgate.netflinders.edu.au These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.gov

Studies on structurally related benzimidazole compounds have demonstrated the utility of hepatic microsomal assays in identifying metabolic "hotspots" on the molecule. nih.gov For instance, in a series of N-benzyl benzimidazole inhibitors, incubation with mouse hepatic microsomes in the presence of an NADPH-generating system allowed for the identification of sites susceptible to metabolic modification. nih.gov Such studies typically involve incubating the test compound at a bioactive concentration (e.g., 1 µM) with a specific concentration of microsomal protein (e.g., 0.5 mg/mL) and monitoring the depletion of the parent compound over time. nih.gov The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which can then be used to predict in vivo pharmacokinetic parameters. nih.gov

While specific experimental data for this compound is not available in the public domain, the general methodology would involve similar in vitro incubations. The metabolic profile would likely be analyzed using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate and identify potential metabolites. nih.gov

Interactive Data Table: Representative Metabolic Stability Assay Parameters

| Parameter | Typical Value/Condition | Rationale |

| Enzyme Source | Pooled Human Liver Microsomes | Represents the average metabolic capacity of the human population. |

| Compound Conc. | 1 µM | Reflects a pharmacologically relevant concentration. |

| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL | Ensures sufficient enzyme activity for measurable turnover. |

| Cofactor | NADPH-Generating System | Provides the necessary reducing equivalents for P450 enzyme function. |

| Incubation Time | 0, 5, 15, 30, 60 min | Allows for the determination of the rate of metabolism. |

| Analysis Method | LC-MS/MS | Provides sensitive and specific quantification of the parent compound. |

Investigation of Cyclopropyl Ring Bioactivation Pathways by P450 Enzymes

The cyclopropyl group, while often incorporated into drug candidates to enhance potency or improve metabolic stability, can also be a site of metabolic bioactivation. nih.govresearchgate.nethyphadiscovery.com This process can lead to the formation of reactive metabolites that may covalently bind to cellular macromolecules, potentially leading to toxicity. Therefore, a thorough investigation into the bioactivation of the cyclopropyl ring in this compound is a critical aspect of its preclinical safety assessment.

Research on other cyclopropyl-containing compounds has revealed that P450 enzymes can mediate an NADPH-dependent bioactivation pathway. nih.govresearchgate.net A common mechanism involves the abstraction of a hydrogen atom from the cyclopropyl ring by a P450 enzyme, leading to the formation of a cyclopropyl radical. nih.govresearchgate.net This radical can then undergo a ring-opening rearrangement, forming a highly reactive carbon-centered radical species. nih.govresearchgate.netfrontiersin.org In the presence of nucleophiles such as glutathione (GSH), this reactive intermediate can be trapped, forming stable glutathione conjugates that can be detected and characterized by LC-MS and NMR. nih.govresearchgate.net The formation of such GSH adducts in in vitro incubations is a strong indicator of reactive metabolite formation. hyphadiscovery.com

For example, in a series of hepatitis C virus inhibitors containing a cyclopropyl moiety, in vitro metabolism studies revealed the formation of multiple GSH conjugates, confirming that the cyclopropyl group was the site of bioactivation. nih.govresearchgate.net The proposed multi-step mechanism initiated by P450-mediated hydrogen atom abstraction was supported by the structural analysis of these conjugates. nih.govresearchgate.net

In the context of this compound, an investigational study would typically involve incubating the compound with liver microsomes in the presence of NADPH and a trapping agent like GSH. The subsequent analysis would focus on detecting and identifying any potential GSH adducts, which would provide direct evidence of cyclopropyl ring bioactivation. Understanding these pathways is crucial for medicinal chemists, as it can guide the redesign of the molecule, for instance, by replacing the cyclopropyl ring with a less metabolically labile group like a gem-dimethyl group, to mitigate the risk of bioactivation. nih.govresearchgate.net

Interactive Data Table: Proposed Bioactivation Pathway of a Cyclopropyl Moiety

| Step | Description | Key Intermediates | Mediating Enzyme |

| 1 | Hydrogen Atom Abstraction | Cyclopropyl Radical | Cytochrome P450 |

| 2 | Ring Opening Rearrangement | Carbon-Centered Radical | - |

| 3 | Reaction with Nucleophile | Glutathione Conjugate | Glutathione S-transferase (potentially) |

Advanced Research and Development Directions

Rational Design and Optimization of Lead Compounds

Rational drug design is a pivotal strategy for enhancing the therapeutic potential of lead compounds like those derived from the benzimidazole (B57391) scaffold. This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications that improve efficacy and selectivity. nih.gov For benzimidazole derivatives, SAR studies have provided crucial insights, indicating that the biological properties are strongly influenced by substitutions at the N-1 and C-2 positions of the benzimidazole ring. acs.orgnih.gov

The design process often involves computational methods such as molecular docking, which simulates the interaction between a compound and its biological target. nih.gov This allows researchers to predict binding affinities and modes of action, guiding the synthesis of new analogues. For instance, based on known pharmacophores, novel series of 2-substituted benzimidazoles have been designed and synthesized to target specific pathways involved in diseases like cancer. nih.govrsc.org The planarity of the benzimidazole nucleus, combined with various substituents on the aromatic ring at position 2 and different chains at the N-1 position, are key structural aspects considered in the design of new therapeutic agents. acs.org By systematically modifying these positions on a core like 2-Cyclopropyl-5-methyl-1H-benzimidazole, researchers can optimize interactions with specific enzymes or receptors, leading to the development of compounds with enhanced potency and a more desirable pharmacological profile.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing pharmaceutical research by accelerating the drug discovery process and reducing costs. nih.govijirt.org These technologies are particularly valuable for analyzing the vast and complex datasets generated in modern biomedical research. In the context of benzimidazole derivatives, ML algorithms can be trained on large libraries of compounds with known biological activities to predict the efficacy of novel, unsynthesized molecules. nih.gov

Exploration of Polypharmacology and Multi-Targeted Approaches

Complex diseases such as cancer often involve multiple biological pathways, making single-target drugs susceptible to resistance. nih.govresearchgate.net Polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously, offers a promising paradigm to overcome this challenge. nih.gov The benzimidazole scaffold has proven to be an excellent framework for developing multi-targeted agents. researchgate.net

Researchers have successfully designed and synthesized benzimidazole hybrids that act as inhibitors for several key targets in cancer progression. For example, benzimidazole-triazole hybrids have been developed as multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Topoisomerase II (Topo II). nih.govnih.gov These compounds aim to simultaneously disrupt different signaling and replication pathways within cancer cells, potentially leading to superior therapeutic outcomes and a lower likelihood of drug resistance. nih.gov The development of such multi-targeted drugs represents a shift towards more holistic treatment strategies for multifactorial diseases. researchgate.net

Below is a table detailing the multi-target inhibition profile of a representative benzimidazole-triazole hybrid compound compared to standard drugs.

| Compound/Drug | Target | IC₅₀ (µM) |

| Compound 5a (Hybrid) | EGFR | 0.086 |

| VEGFR-2 | 0.107 | |

| Topo II | 2.52 | |

| Gefitinib | EGFR | 0.052 |

| Sorafenib | VEGFR-2 | 0.0482 |

| Doxorubicin | Topo II | 3.62 |

| Data sourced from scientific literature. nih.gov |

Development of Novel Delivery Systems for Enhanced Biological Efficacy